Methyl 3-formylquinoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81355-38-6 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 3-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11-8(7-14)6-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
XTPLUSCIGSTOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Methyl 3 Formylquinoline 4 Carboxylate
Reactions Involving the Formyl Group at Position 3
The aldehyde (formyl) functionality at the C3 position is a primary site for chemical modification. Its electrophilic carbon atom readily reacts with various nucleophiles, and the group can undergo condensation, reduction, oxidation, and olefination reactions.
Condensation Reactions: Formation of Schiff Bases and Imines
The formyl group of methyl 3-formylquinoline-4-carboxylate readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.gov This reaction is fundamental in organic synthesis for creating new carbon-nitrogen double bonds. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. nih.gov
These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates themselves, serving as precursors for the synthesis of various heterocyclic systems and biologically active molecules. For example, condensation with amino-functionalized polymers like chitosan (B1678972) has been used to create novel biomaterials. nih.gov Similarly, reactions with various aminotriazole derivatives can yield compounds with potential antimicrobial properties. researchgate.netpensoft.net
Table 1: Examples of Schiff Base Formation from 3-Formylquinolines This table is illustrative and provides examples based on the reactivity of related 3-formylquinoline compounds.
| Amine Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Amines (e.g., anilines) | Ethanol, reflux | N-aryl imine | nih.gov |
| Hydrazine (B178648) Hydrate (B1144303) | Ethanol, reflux | Hydrazone | researchgate.net |
| Hydroxylamine | Base | Oxime | researchgate.net |
| Aminotriazole derivatives | Ethanol, reflux, acid catalyst | Triazole-substituted Schiff base | nih.gov |
Reductive Transformations of the Formyl Group
The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely to a methyl group, depending on the reducing agent and reaction conditions.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting the formyl group to a hydroxymethyl group. nih.gov The resulting methyl 3-(hydroxymethyl)quinoline-4-carboxylate is a key intermediate for further functionalization. For instance, mechanochemical reduction using iron powder and water has been shown to be an effective and environmentally friendly method for reducing aromatic nitro groups, and similar principles of selective reduction can be applied to other functional groups. rsc.org More powerful reducing agents or harsher conditions, such as those used in Wolff-Kishner or Clemmensen reductions, would be required to reduce the formyl group to a methyl group.
Table 2: Reduction Products of 3-Formylquinolines
| Reagent | Product Functional Group | Typical Product Name | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | -CH₂OH (Hydroxymethyl) | Methyl 3-(hydroxymethyl)quinoline-4-carboxylate | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH (Hydroxymethyl) | (3-(Hydroxymethyl)quinolin-4-yl)methanol* | msu.edu |
Note: LiAlH₄ is a strong reducing agent and can also reduce the ester group. msu.edu
Oxidative Transformations of the Formyl Group
Oxidation of the formyl group yields a carboxylic acid functionality, converting this compound into quinoline-3,4-dicarboxylic acid monomethyl ester. This transformation introduces a second carboxylic acid equivalent onto the quinoline (B57606) ring, opening new avenues for derivatization, such as the formation of di-amides, esters, or anhydrides.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). For related compounds like 2-chloroquinoline-3-carbaldehyde, oxidation has been achieved using reagents such as chloramine-T and mercuric acetate. researchgate.net The choice of oxidant is crucial to avoid unintended reactions with the quinoline ring or the ester group.
Wittig Reactions and Related Olefination Processes
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this reaction, the formyl group of this compound reacts with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond at the C3 position. masterorganicchemistry.com This process is highly valuable for extending the carbon framework and introducing vinyl or substituted vinyl groups.
The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. wikipedia.org This method has been employed in the synthesis of various quinoline derivatives with extended π-conjugated systems. d-nb.infonih.gov
Table 3: Olefination of 3-Formylquinolines via Wittig Reaction
| Wittig Reagent (Ylide) | Product Substructure | Reference |
|---|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Vinylquinoline | wikipedia.org |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(quinolin-3-yl)acrylate | masterorganicchemistry.com |
| Benzyltriphenylphosphonium chloride (Ph₃P⁺CH₂Ph Cl⁻) + Base | 3-Styrylquinoline | masterorganicchemistry.com |
Cycloaddition Reactions Leveraging the Formyl Functionality
While the formyl group itself is not a typical participant in common cycloaddition reactions, it serves as a crucial precursor for generating functionalities that are highly reactive in such transformations. libretexts.orgyoutube.com For instance, the formyl group can be converted into a diene or a dienophile, which can then undergo Diels-Alder or other cycloaddition reactions.
One common strategy involves converting the aldehyde into an imine (as described in 3.1.1), which can then act as a component in aza-Diels-Alder reactions or [3+2] cycloadditions with suitable partners. researchgate.netnih.gov These reactions are powerful tools for constructing complex polycyclic and heterocyclic frameworks from the relatively simple quinoline starting material. Photochemical cycloadditions involving the quinoline ring itself have also been reported, offering a pathway to unique three-dimensional structures. nih.govnih.gov
Reactions Involving the Carboxylate Group at Position 4
The methyl carboxylate group at the C4 position is another key site for derivatization, primarily through nucleophilic acyl substitution reactions. libretexts.org
The most common transformations are hydrolysis and amidation.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the methyl ester to the corresponding carboxylic acid, yielding 3-formylquinoline-4-carboxylic acid. This carboxylic acid can then be used in a variety of subsequent reactions, including further esterifications with different alcohols or coupling reactions. researchgate.netresearchgate.net
Amidation: The ester can react directly with amines, particularly at elevated temperatures, to form amides. libretexts.orgyoutube.com This reaction is often facilitated by converting the ester to a more reactive acyl chloride or by using coupling agents. The resulting amides are important structural motifs in many biologically active compounds. acs.org
These transformations allow for the introduction of a wide range of functional groups at the C4 position, significantly expanding the synthetic utility of the parent molecule. researchgate.netnih.gov
Saponification and Ester Hydrolysis
The methyl ester at the C-4 position can be hydrolyzed to its corresponding carboxylic acid, 3-formylquinoline-4-carboxylic acid, under both acidic and basic conditions. This process, known as saponification when carried out in the presence of a base, is a fundamental transformation for this class of compounds.
The hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. core.ac.uk While this is a standard procedure, the hydrolysis of some substituted quinoline esters can require harsh conditions, which may lead to the formation of side products. researchgate.net Alternative, milder methods can also be employed. For instance, certain catalytic systems, such as N,N-diarylammonium pyrosulfate, have been shown to efficiently catalyze the hydrolysis of esters under solvent-free conditions. acs.org The resulting 3-formylquinoline-4-carboxylic acid is a key intermediate for further derivatization, including amidation and decarboxylation reactions.
Amidation and Hydrazide Formation
The ester group of this compound can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry.
Amidation: Direct amidation can be achieved by reacting the ester with an amine. These reactions are often facilitated by catalysts. For example, lanthanide and nickel-based catalytic systems have been developed for the direct amidation of methyl esters. nih.gov Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard activating agents like thionyl chloride or carbodiimides. iust.ac.ir
Hydrazide Formation: The reaction of the methyl ester with hydrazine hydrate, typically by refluxing in a solvent like methanol (B129727) or ethanol, yields the corresponding quinoline-4-carbohydrazide. researchgate.net This is a common and efficient method for producing hydrazide derivatives. researchgate.net
The formyl group at the C-3 position also exhibits characteristic reactivity with hydrazine derivatives. It can condense with hydrazine hydrate or substituted hydrazines to form hydrazones or, in some cases, lead to cyclization. For instance, the reaction of 2-chloro-3-formylquinolines with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, demonstrating a powerful method for constructing fused heterocyclic systems. mdpi.com
Decarboxylation Reactions
The carboxylate group, typically after hydrolysis of the ester to the carboxylic acid, can be removed from the quinoline ring through decarboxylation. This reaction is often facilitated by transition metal catalysts or thermal conditions.
Protodecarboxylation, the replacement of the carboxylic acid group with a hydrogen atom, can be achieved for various heteroaromatic carboxylic acids using catalysts like silver carbonate. organic-chemistry.org Palladium on carbon (Pd/C) has been shown to effectively catalyze the decarboxylation of quinoline carboxylic acids, often coupled with a transfer hydrogenation reaction to reduce the quinoline ring. benthamdirect.com A Chinese patent describes a method for the selective decarboxylation of quinoline dicarboxylic acids, which includes the removal of an alkoxycarbonyl group, highlighting the industrial applicability of this reaction. google.com These decarboxylative methods provide a route to 3-formylquinolines from the title compound.
Reactivity of the Quinoline Core
The quinoline ring system has a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom and the substituents at positions 3 and 4.
Electrophilic Aromatic Substitution Patterns
The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. researchgate.netyoutube.com In unsubstituted quinoline, electrophilic attack occurs preferentially on the benzene ring (carbocycle) at positions 5 and 8, as this avoids the formation of highly destabilized cationic intermediates on the pyridine (B92270) ring. uop.edu.pkstackexchange.comquimicaorganica.org
For this compound, the presence of two strong electron-withdrawing groups (formyl and methyl carboxylate) further deactivates the entire heterocyclic system, making electrophilic substitution exceptionally challenging. Any substitution would require vigorous reaction conditions and is still expected to favor the 5- and 8-positions. stackexchange.com Recent synthetic strategies have been developed to achieve nitration at other positions, such as a radical-based method for meta-nitration (C-6 or C-7) or a dearomatization-rearomatization sequence to install a nitro group at the C-3 position, but these are specialized methods. acs.orgrsc.org
Nucleophilic Aromatic Substitution Patterns
The pyridine ring of quinoline is electron-deficient and is therefore susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. researchgate.netyoutube.comquimicaorganica.org The strong electron-withdrawing nature of the formyl and carboxylate groups at C-3 and C-4 in this compound significantly enhances this predisposition, particularly activating the C-2 position for nucleophilic attack.
Direct substitution of a hydride ion is generally unfavorable. However, if a good leaving group, such as a halogen, is present at the C-2 or C-4 position, nucleophilic aromatic substitution (SNAr) occurs readily with a wide range of nucleophiles including amines, alkoxides, and thiolates. quimicaorganica.orgmdpi.com In some highly activated systems, such as a trinitro-substituted quinolone, a different pathway known as cine-substitution has been observed, where a nucleophile attacks the C-4 position, leading to the elimination of a substituent from the adjacent C-3 position. nih.gov This highlights the potential for complex reactivity in highly functionalized quinolines.
Transition-Metal-Catalyzed Cross-Coupling Reactions at Various Positions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline core, typically requiring a halogenated precursor.
The Suzuki-Miyaura coupling is widely used for creating carbon-carbon bonds by reacting a halo-quinoline with a boronic acid in the presence of a palladium catalyst. researchgate.netresearchgate.netnih.gov This reaction can be used to introduce aryl or other organic fragments at various positions on the quinoline scaffold. acs.org The Heck reaction, which couples a halo-quinoline with an alkene, is another valuable palladium-catalyzed method for elaborating the quinoline structure. rsc.orgresearchgate.netrsc.org
More advanced methods involve the direct C-H functionalization of the quinoline ring, which avoids the need for pre-installed halogen atoms. acs.org Palladium catalysts have been employed for the direct C-H arylation of quinoline-8-carbaldehydes. nih.gov These modern techniques offer efficient and atom-economical routes to complex quinoline derivatives. nih.gov
Below is a table summarizing representative cross-coupling reactions on the quinoline scaffold.
| Coupling Reaction | Position(s) on Quinoline | Catalyst/Reagents Example | Product Type | Reference(s) |
| Suzuki-Miyaura | 5, 6, 7, 8 | Pd(PPh3)2Cl2, Arylboronic acid, Base | Aryl-quinolines | researchgate.net |
| Suzuki-Miyaura | 3 | Pd(OAc)2, K3PO4, Quinolin-3-yltrifluoroborate | 3-Arylquinolines | nih.gov |
| Heck Reaction | Various (from halo-precursors) | Pd(OAc)2, Base, Alkene | Alkenyl-quinolines | rsc.orgresearchgate.net |
| C-H Arylation | 8 (on quinoline-8-carbaldehyde) | Pd(OAc)2, Aryl iodide | 8-Aroyl-quinolines | nih.gov |
Intramolecular Cyclization and Ring-Closing Reactions
The functional groups of this compound can participate in intramolecular reactions to form new rings. For example, N-formyl-l-carboxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo intramolecular cyclization. umn.edu This highlights the potential for the formyl and carboxylate groups, or derivatives thereof, to react with other parts of the molecule to construct more complex heterocyclic systems.
Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The strategic placement of reactive functional groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. These fused systems often exhibit significant biological activities.
Pyrimidoquinoline Derivatives
Pyrimido[4,5-b]quinolines are a class of fused heterocycles with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov One common synthetic route to these compounds involves the multicomponent reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov While this specific example does not use this compound directly, it illustrates a general strategy where a formyl-containing precursor is used to construct the pyrimidoquinoline core.
Another approach involves the reaction of 2-chloro-3-formylquinoline with amidines, ureas, or thioureas. researchgate.net This highlights the utility of the 3-formylquinoline scaffold in building the pyrimidine (B1678525) ring. The formyl group acts as an electrophilic center for condensation with the nucleophilic amine groups of the reaction partner.
Table 2: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
| Reactants | Catalyst/Conditions | Product |
| Aromatic Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl Chloride, Reflux | Pyrimido[4,5-b]quinoline |
| 2-Chloroquinoline-3-carbonitriles, Guanidine Hydrochloride | t-BuOK, 90°C | 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one |
Thienoquinoline Derivatives
Thieno[2,3-b]quinolines are another important class of fused heterocycles. Their synthesis can be achieved through the reaction of 2-chloro-3-formylquinolines with methyl thioglycolate. researchgate.net This reaction proceeds via a cyclization process to form the thiophene (B33073) ring fused to the quinoline core. The formyl group is crucial for the initial condensation step with the active methylene (B1212753) group of the thioglycolate ester.
Table 3: Synthesis of Thieno[2,3-b]quinoline Derivatives
| Reactant 1 | Reactant 2 | Product |
| 2-Chloro-3-formylquinoline | Methyl Thioglycolate | Thieno[2,3-b]quinoline-2-carboxylic acid ester |
Other Fused Systems (e.g., Pyrazolo-, Thiazolidinones, Oxazolidines)
The strategic placement of a formyl and a carboxylate group on the quinoline scaffold in this compound offers a versatile platform for the construction of various fused heterocyclic systems. The aldehyde functionality, in particular, serves as a key electrophilic center for condensation reactions with a range of dinucleophilic reagents, leading to the formation of novel polycyclic compounds with potential applications in medicinal chemistry and material science. This section explores the synthesis of pyrazolo-, thiazolidinone-, and oxazolidine-fused quinolines derived from this compound and its close chemical relatives.
Pyrazolo[3,4-b]quinolines
The synthesis of pyrazolo[3,4-b]quinolines from quinoline precursors bearing a formyl group at the 3-position is a well-established strategy. The core reaction involves the condensation of the formyl group with hydrazine or its derivatives, followed by an intramolecular cyclization. For instance, the reaction of 2-chloro-3-formylquinolines with hydrazine hydrate leads to the formation of 1H-pyrazolo[3,4-b]quinolines. mdpi.com This transformation underscores the reactivity of the formyl group in facilitating the annulation of a pyrazole (B372694) ring onto the quinoline core.
While direct synthesis from this compound is plausible, many reported syntheses utilize the more reactive 2-chloro-3-formylquinoline intermediate. The presence of the chloro group at the 2-position can influence the electronic properties of the quinoline ring and may facilitate the cyclization step. The general reaction scheme involves the initial formation of a hydrazone intermediate by the reaction of the formyl group with hydrazine, which then undergoes cyclization to yield the pyrazolo[3,4-b]quinoline system. mdpi.com
Different methodologies, including microwave-assisted synthesis, have been employed to improve reaction times and yields. mdpi.com The versatility of this approach allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines, leading to a library of diverse pyrazolo[3,4-b]quinoline derivatives.
| Starting Material | Reagent | Fused System | Reference |
| 2-Chloro-3-formylquinoline | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
| 2-Chloro-3-formylquinoline | Arylhydrazine | 1-Aryl-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
Thiazolidinone-Fused Quinolines
The formyl group of quinoline-3-carbaldehydes is a key functional handle for the synthesis of thiazolidinone-fused systems. A common and effective method is a one-pot, three-component reaction involving a 2-chloro-3-formylquinoline, an amine, and a thiol-containing carboxylic acid, such as thioglycolic acid. researchgate.net This reaction proceeds through the initial formation of a Schiff base between the formyl group and the amine, which is then attacked by the thiol group of thioglycolic acid, followed by an intramolecular cyclization to form the 4-thiazolidinone (B1220212) ring.
For example, the reaction of 2-chloro-3-formylquinolines with 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) and mercaptoacetic acid, mediated by a Brønsted acidic ionic liquid, yields quinoline-sulfamethoxazole blended 4-thiazolidinone derivatives. researchgate.net This approach highlights the modularity of the reaction, allowing for the incorporation of diverse functionalities into the final fused-ring structure.
The reaction of cysteine with aldehydes to form thiazolidine (B150603) derivatives is also a well-documented transformation. researchgate.netresearchgate.net In this context, the formyl group of this compound can react with the amino group of cysteine to form a Schiff base, which then undergoes intramolecular cyclization through the nucleophilic attack of the thiol group onto the imine carbon, yielding a thiazolidine-fused quinoline.
| Quinoline Precursor | Amine | Thiol Reagent | Fused System | Catalyst/Conditions | Reference |
| 2-Chloro-3-formylquinoline | 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Mercaptoacetic acid | Quinoline-sulfamethoxazole blended 4-thiazolidinone | [DBN][HSO4], 80 °C | researchgate.net |
| This compound (hypothetical) | Cysteine | - | Thiazolidine-fused quinoline | - | researchgate.netresearchgate.net |
Oxazolidine-Fused Quinolines
The synthesis of oxazolidine-fused quinolines from this compound can be achieved through the reaction of the formyl group with amino acids. This reaction is analogous to the formation of thiazolidine rings using cysteine, but in this case, the hydroxyl group of amino acids like serine or threonine acts as the nucleophile for the cyclization step.
The reaction proceeds via the initial formation of an imine (Schiff base) between the formyl group of the quinoline and the amino group of the amino acid. This is followed by an intramolecular nucleophilic attack of the hydroxyl group of the amino acid on the imine carbon, leading to the formation of the oxazolidine (B1195125) ring. The stereochemistry of the resulting fused system is influenced by the stereochemistry of the starting amino acid. researchgate.net
While direct examples starting from this compound are not extensively reported, the fundamental reactivity of aldehydes with amino acids to form oxazolidines is a known chemical transformation. researchgate.net This provides a strong basis for proposing this synthetic route to access novel oxazolidine-fused quinoline derivatives. A series of 1,3-oxazolo[4,5-h]quinolines have been prepared, demonstrating the feasibility of forming oxazole-type fused systems with the quinoline core, although via a different synthetic pathway. nih.gov
| Quinoline Precursor | Reagent | Fused System | Key Reaction Principle | Reference |
| This compound (hypothetical) | Serine or Threonine | Oxazolidine-fused quinoline | Imine formation followed by intramolecular cyclization of the hydroxyl group | researchgate.net |
| 8-Hydroxyquinoline derivative | - | 1,3-Oxazolo[4,5-h]quinoline | - | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) carboxylates. nih.gov These methods are used to compute molecular geometries, electronic distributions, and energies of different molecular states. nih.gov For instance, theoretical calculations have been successfully employed to understand reaction mechanisms and regioselectivity.
In a study on the methylation of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations at the B3LYP/cc-pVDZ level were used to analyze the geometry and electronic structure of the corresponding anion. mdpi.comnih.gov The calculations helped to theoretically interpret the experimentally observed regioselectivity of the methylation reaction, demonstrating that the reaction proceeds via an SN2 mechanism. mdpi.com The evaluation of the electron distribution within the anion was in good agreement with the observed formation of O- and N-methylated products. mdpi.comnih.gov Such studies showcase how DFT can predict the most likely sites of reaction on the quinoline scaffold, providing a rational basis for synthetic strategies. nih.gov The calculations can also be performed in simulated solvent environments using models like the polarizable continuum model (PCM) to better mimic real-world reaction conditions. nih.gov
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein receptor. nih.gov This method is crucial for understanding the potential biological activity of compounds like quinoline carboxylates.
Prediction of Binding Affinities and Modes
Molecular docking simulations estimate the binding affinity, often expressed as a binding energy score (in kcal/mol), which indicates the strength of the ligand-receptor interaction. mdpi.com Lower binding energy values suggest a more stable complex. Studies on various quinoline derivatives have demonstrated their potential as inhibitors for different biological targets. For example, docking studies of quinoline-based thiosemicarbazide (B42300) derivatives against the Mycobacterium tuberculosis InhA enzyme revealed a binding energy of -8.30 kcal/mol for a particularly active compound (QST4). nih.gov In another study, derivatives of 2H-thiopyrano[2,3-b]quinolines were docked against the anticancer peptide CB1a, with binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These simulations not only provide a quantitative measure of binding but also visualize the binding mode, showing how the ligand fits into the active site of the protein. nih.gov
Table 1: Example Binding Affinities of Quinoline Derivatives from Molecular Docking Studies
| Compound Class | Target Protein | PDB ID | Example Binding Affinity (kcal/mol) |
|---|---|---|---|
| Quinoline Thiosemicarbazides | InhA Enzyme | 4TZK | -8.30 |
| 2H-Thiopyrano[2,3-b]quinolines | CB1a Peptide | 2IGR | -6.1 |
| Organotin(IV) Carboxylates | DNA | - | -3.60 |
Note: Data is compiled from studies on related quinoline derivatives to illustrate the application of the technique. nih.govnih.govfrontiersin.org
Identification of Key Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Contacts)
A critical output of molecular docking is the identification of the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity. mdpi.com
Hydrogen Bonding: This is a crucial interaction for many biologically active molecules. nih.gov In studies of quinoline carboxylate derivatives, hydrogen bonds are frequently observed between the carboxylate group and amino acid residues like Arginine (Arg) or between quinoline nitrogen atoms and the protein backbone. nih.govnih.gov For example, the carboxylate of a brequinar (B1684385) analogue forms a salt bridge with Arg136 and a hydrogen bond with Glutamine (Gln) 47 in the dihydroorotate (B8406146) dehydrogenase (DHODH) binding pocket. nih.gov
π-Stacking: The aromatic quinoline ring system is well-suited for π-stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) in the target's binding site. nih.gov
Visual analysis of docked poses allows researchers to pinpoint these key interactions, providing a structural hypothesis for the compound's activity. nih.gov
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a molecule or a complex over time, providing insights into the conformational flexibility and stability of the system. nih.govmdpi.com
By simulating a ligand-protein complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking. mdpi.com It can reveal how the ligand and protein adapt to each other, whether key hydrogen bonds are maintained over time, and if water molecules play a role in mediating the interaction. mdpi.com For the protein itself, MD simulations can identify different conformational states (e.g., open, intermediate, closed), which can be crucial for its function and regulation. nih.govmdpi.com Analyzing MD trajectories allows researchers to understand the average geometrical properties and recurring conformations that are essential for biological function. nih.gov
In Silico Prediction of Selectivity and Regioselectivity in Chemical Reactions
Computational methods are highly effective in predicting the selectivity of chemical reactions, saving time and resources in the laboratory. As mentioned previously, quantum chemical calculations have been used to interpret the regioselectivity of the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com The reaction yielded a mixture of O- and N-methylated products, with the O-methylated product being predominant. nih.govmdpi.com DFT calculations of the molecule's anion correctly modeled the electron distribution, providing a theoretical explanation for this experimental outcome. mdpi.comnih.gov This predictive power is invaluable for designing synthetic routes to obtain specific isomers of substituted quinolines for focused compound libraries. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov
For quinoline derivatives, both 2D and 3D-QSAR models have been developed to predict their efficacy against various targets. mdpi.comresearchgate.net These models use molecular descriptors—numerical values that characterize properties like molecular weight, polarity, and 3D shape—to build a predictive equation. nih.govresearchgate.net
For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors resulted in robust models (CoMFA and CoMSIA) with high internal and external predictive power. nih.gov Such models generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic changes, guiding the design of more potent analogs. nih.gov QSAR studies on quinoline derivatives have successfully guided the design of novel inhibitors for targets like the MOLT-3 leukemia cell line and Plasmodium falciparum. mdpi.comresearchgate.net
Table 2: Example Statistical Parameters for a 3D-QSAR Model of Quinoline-like Inhibitors
| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (External Prediction) |
|---|---|---|---|
| CoMFA | 0.855 | 0.570 | 0.657 |
Note: Data from a study on quinazoline-4(3H)-one analogs as EGFR inhibitors, illustrating typical QSAR model validation statistics. nih.gov These statistical values indicate a reliable and predictive model. nih.gov
Future Perspectives in Research on Methyl 3 Formylquinoline 4 Carboxylate and Its Derivatives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of Methyl 3-formylquinoline-4-carboxylate and its analogs will likely move beyond traditional multi-step, high-temperature reactions like the Pfitzinger and Doebner methods, which often suffer from low yields and the use of toxic reagents. ontosight.airesearchgate.net Research is pivoting towards more efficient, atom-economical, and environmentally benign strategies.
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. researchgate.netnih.gov Future work could focus on designing a one-pot MCR to assemble the this compound core directly. A hypothetical approach could involve the reaction of an aniline (B41778), a β-ketoester, and a source for the formyl group under catalytic conditions, offering a significant improvement in efficiency and sustainability. nih.govnih.gov
C-H Activation Strategies: Direct C-H functionalization is a transformative approach in modern synthesis that avoids the need for pre-functionalized substrates. Future research could explore the late-stage introduction of the formyl group onto a pre-existing methyl quinoline-4-carboxylate (B1235159) scaffold via transition-metal-catalyzed C-H activation. This would provide a modular and highly efficient route to a variety of substituted derivatives. Catalytic systems involving palladium, rhodium, and cobalt have shown great promise in activating C-H bonds on the quinoline (B57606) nucleus.
Sustainable and Flow Chemistry: Green chemistry principles are increasingly guiding synthetic design. ontosight.ai This includes the use of metal-free catalysts, biodegradable solvents, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. researchgate.net Furthermore, continuous flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch processing. A future flow-based synthesis could involve a tandem process where the quinoline ring is first formed and then functionalized in a continuous stream, minimizing waste and improving safety and productivity. For instance, a photochemical process in a flow reactor could be employed for the cyclization step.
Table 1: Advanced Strategies for Quinoline Synthesis
| Synthetic Strategy | Description | Potential Advantages | Key Catalyst/Condition |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. researchgate.netnih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govnih.gov | Metal catalysts (e.g., Bi(OTf)₃, NbCl₅), acid catalysts. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding pre-activated starting materials. | Step- and atom-economy, late-stage functionalization, access to novel derivatives. | Transition metals (Pd, Rh, Co, Cu), directing groups. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, improved heat/mass transfer, higher yields. | Microreactors, photochemical reactors, packed-bed reactors. |
| Sustainable Catalysis | Use of environmentally benign catalysts and reaction conditions. researchgate.net | Reduced toxicity, waste minimization, lower energy consumption. | Metal-free catalysts, water as a solvent, microwave irradiation. researchgate.net |
Design and Synthesis of Advanced Functionalized Quinoline Derivatives
The dual functionality of this compound provides a rich platform for creating a diverse library of advanced derivatives. The aldehyde at the C3 position is a versatile handle for a multitude of chemical transformations.
Derivatization via the Formyl Group: The aldehyde is primed for condensation reactions. For instance, reaction with various primary amines or hydrazines can yield a wide array of Schiff bases and hydrazones . These derivatives are of significant interest as they often exhibit enhanced biological activity and can act as ligands for metal complexes.
Furthermore, the formyl group can readily participate in Knoevenagel condensations with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates), leading to the formation of new C-C bonds and extending the π-conjugated system of the quinoline ring. This is a key strategy for developing compounds with interesting photophysical properties for materials science applications. Other classical aldehyde reactions, such as the Wittig reaction, aldol (B89426) condensations, and oxidation/reduction, could further expand the range of accessible derivatives.
Modification of the Carboxylate Group: The methyl ester at the C4 position can be easily hydrolyzed to the corresponding carboxylic acid . This quinoline-4-carboxylic acid is a crucial intermediate, as the acid functionality can be converted into amides, esters, or other functional groups through well-established coupling chemistry. This allows for the attachment of various pharmacophores or signaling units to the quinoline core, enabling the fine-tuning of the molecule's properties for specific biological or material applications.
Table 2: Potential Functionalized Derivatives and Synthetic Routes
| Derivative Class | Synthetic Precursor | Key Reaction | Potential Applications |
|---|---|---|---|
| Schiff Bases | This compound + Primary Amines | Condensation | Medicinal Chemistry (Antimicrobial, Anticancer), Ligand Synthesis |
| Hydrazones | This compound + Hydrazines | Condensation | Medicinal Chemistry, Analytical Reagents |
| Knoevenagel Adducts | This compound + Active Methylene Compounds | Knoevenagel Condensation | Materials Science (Dyes, NLO materials), Medicinal Chemistry |
| Amides | Methyl quinoline-4-carboxylate (hydrolyzed to acid) + Amines | Amide Coupling | Medicinal Chemistry (Bioisosteres), Polymer Science |
| Novel Esters | Methyl quinoline-4-carboxylate (hydrolyzed to acid) + Alcohols | Esterification (e.g., Fischer) | Prodrug design, Fine-tuning solubility and lipophilicity |
Expansion of Mechanistic Studies into New Biological Pathways
While the quinoline scaffold is present in numerous approved drugs, particularly antimalarials and antibiotics, the precise mechanisms of action for novel derivatives are often not fully elucidated. Future research on derivatives of this compound will necessitate a deep dive into their interactions with biological systems.
The structural similarity of quinolines to purines and other endogenous heterocycles suggests that they can interact with a wide range of biological targets. Key areas of investigation include:
Enzyme Inhibition: Many quinoline derivatives are known to be kinase inhibitors. The functional groups on this compound could be tailored to target the ATP-binding sites of specific protein kinases involved in cancer or inflammatory diseases. The formyl and carboxylate groups could form crucial hydrogen bonds or other interactions within the enzyme's active site.
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of quinoline is ideal for intercalating between the base pairs of DNA. This can disrupt DNA replication and transcription, a mechanism exploited by many anticancer and antimicrobial agents. Derivatives could be designed to specifically target and inhibit enzymes like DNA gyrase or topoisomerases, which are vital for bacterial survival and cancer cell proliferation.
Targeting Novel Pathways: Beyond established targets, research should explore novel biological pathways. This could involve screening derivative libraries against a wide panel of cellular targets or using chemoproteomics to identify unknown protein-binding partners. Computational docking studies can predict binding affinities and guide the synthesis of derivatives with enhanced selectivity for novel targets.
Development of this compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The inherent reactivity of the quinoline ring system, especially when activated by electron-withdrawing groups like formyl and carboxylate, makes it an excellent building block for more complex molecules. A particularly promising area is the use of quinolines in cycloaddition reactions to rapidly construct three-dimensional polycyclic frameworks.
Dearomative Cycloaddition Reactions: Recent advances in photochemistry have enabled the use of bicyclic azaarenes like quinolines in intermolecular dearomative cycloaddition (DAC) reactions. researchgate.net In these reactions, the aromatic quinoline ring acts as a latent diene or dienophile, reacting with alkenes or other partners to create polycyclic structures with high stereoselectivity. This strategy transforms a flat aromatic molecule into a complex 3D architecture in a single step, which is of immense interest for creating novel drug scaffolds. Future work could explore the [4+2] and [2+2] cycloadditions of this compound with various alkenes, allenes, and alkynes under photochemical or thermal conditions. The electron-withdrawing substituents are expected to influence the regioselectivity and efficiency of these reactions.
Table 3: Cycloaddition Strategies for Complex Molecule Synthesis
| Cycloaddition Type | Reactant Partner | Key Condition | Resulting Structure |
|---|---|---|---|
| [4+2] Dearomative Cycloaddition | Alkenes, Allenes | Photochemical (Energy Transfer) | Polycyclic fused/bridged heterocycles |
| [2+2] Dearomative Cycloaddition | Alkenes | Photochemical (Energy Transfer) researchgate.net | Fused cyclobutane-quinoline systems |
| [4+2] Cycloaddition (as Dienophile) | Dienes | Thermal or Lewis Acid Catalysis | Fused polycyclic systems |
| 1,3-Dipolar Cycloaddition | Nitrones, Azomethine Ylides | Thermal or Catalytic | Fused heterocyclic systems containing N and O |
Applications as Chemical Sensors or Materials in Analytical Chemistry and Other Fields
The quinoline nucleus is an excellent fluorophore, and its photophysical properties are highly sensitive to its substitution pattern and chemical environment. This makes quinoline derivatives, including those from this compound, prime candidates for the development of chemical sensors and advanced materials.
Fluorescent Chemical Sensors: The combination of the electron-withdrawing formyl and carboxylate groups with the π-conjugated quinoline system can lead to compounds with interesting charge-transfer characteristics. Derivatives, particularly Schiff bases formed from the formyl group, can act as highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for detecting specific analytes like metal ions (e.g., Zn²⁺, Al³⁺, Fe³⁺) or anions. The binding of an analyte to the Schiff base ligand would modulate the intramolecular charge transfer (ICT) process, resulting in a detectable change in the fluorescence emission.
Organic Electronics and Materials: The tunable electronic properties of functionalized quinolines make them attractive for applications in materials science. By extending the conjugation through reactions at the formyl group, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO) could be developed. The inherent polarity and ability to form hydrogen bonds via the carboxylate group could also be exploited to control the self-assembly and solid-state packing of these materials, which is crucial for their performance.
Table 4: Potential Applications in Sensing and Materials Science
| Application Area | Derivative Type | Principle of Operation | Target Analyte/Property |
|---|---|---|---|
| Fluorescent Sensors | Schiff Base Derivatives | Analyte-induced change in Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (Zn²⁺, Al³⁺), Anions (CN⁻, F⁻) |
| Organic Electronics (OLEDs) | Extended π-conjugated systems (e.g., Knoevenagel adducts) | Electroluminescence from a π-conjugated organic molecule. | Emitter or host materials |
| Nonlinear Optics (NLO) | Push-pull systems (donor-π-acceptor) | Large molecular hyperpolarizability due to asymmetric charge distribution. | Second- or third-order NLO materials |
| Corrosion Inhibitors | Amide/Hydrazone derivatives | Adsorption onto metal surface via heteroatoms (N, O, S) to form a protective layer. | Mild Steel, Aluminum in acidic media |
Q & A
Q. What are the common synthetic routes for Methyl 3-formylquinoline-4-carboxylate in laboratory settings?
this compound can be synthesized via multi-step protocols. A typical approach involves:
- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the formyl group at the 3-position of the quinoline scaffold.
- Esterification of the carboxylic acid precursor using methanol under acidic catalysis (e.g., H₂SO₄).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Key intermediates, such as quinoline-4-carboxylic acid derivatives, are often characterized by NMR and IR to confirm regioselectivity before proceeding to formylation .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Structural confirmation requires:
- ¹H/¹³C NMR : To verify formyl proton resonance (~9.8–10.2 ppm) and ester carbonyl signals (~165–170 ppm).
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).
- Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., [M+H]+ at m/z 245.2).
- X-ray crystallography : For unambiguous confirmation of the planar quinoline core and substituent geometry. Tools like SHELXL refine crystallographic data , while Mercury CSD visualizes packing interactions .
Q. How can researchers optimize reaction yields during the synthesis of this compound?
Yield optimization strategies include:
- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance formylation efficiency .
- Temperature control : Maintaining 80–100°C during formylation to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichlorobenzene) improve solubility of intermediates .
- In situ monitoring : TLC or HPLC to track reaction progress and terminate at maximal conversion.
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as:
- A scaffold for drug discovery : The formyl group enables derivatization via condensation (e.g., Schiff base formation) or nucleophilic addition for bioactive molecule libraries.
- A fluorescent probe precursor : Quinoline derivatives exhibit tunable photophysical properties for cellular imaging .
- A ligand in metal complexes : Coordination with transition metals (e.g., Ru, Pt) for catalytic or anticancer studies .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational tools predict the reactivity of the formyl group in this compound for further derivatization?
- DFT calculations (e.g., Gaussian, ORCA) model electrophilicity at the formyl carbon, guiding nucleophilic attack sites.
- Molecular docking (AutoDock, Schrödinger) predicts binding interactions with biological targets, aiding rational design of derivatives .
- Hirshfeld surface analysis (CrystalExplorer) evaluates intermolecular interactions influencing crystallinity and stability .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data during structural elucidation?
- Dynamic effects : NMR may detect conformational flexibility (e.g., keto-enol tautomerism) absent in static X-ray structures.
- Crystallographic refinement : Use SHELXL to model disorder or alternative conformers .
- Cross-validation : Compare NMR-derived coupling constants (e.g., J values) with X-ray torsion angles to identify discrepancies .
Q. How can researchers address challenges in crystallizing this compound?
- Solvent screening : Test mixed solvents (e.g., CH₂Cl₂/hexane) to modulate nucleation kinetics.
- Additives : Small amounts of co-solvents (DMSO) or salts (NaCl) improve crystal quality.
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.
- Crystallographic software : WinGX integrates data processing and visualization to troubleshoot poor diffraction .
Q. What mechanistic insights explain side reactions during the formylation of quinoline-4-carboxylate precursors?
- Electrophilic overactivation : Excess Vilsmeier reagent (POCl₃/DMF) can lead to di-formylation or ring chlorination.
- Steric hindrance : Substituents at the 2-position may block formyl group installation, requiring optimized reaction times .
- Acid catalysis : Protonation of the quinoline nitrogen enhances electrophilicity but may deactivate the formylating agent.
Q. How do non-covalent interactions influence the solid-state properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
